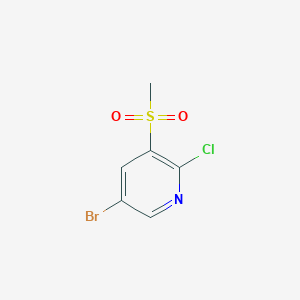

5-溴-2-氯-3-(甲基磺酰基)吡啶

描述

The compound 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of bromo, chloro, and methylsulfonyl substituents on the pyridine ring suggests that it could be a versatile compound for further chemical modifications and could exhibit significant biological activity.

Synthesis Analysis

The synthesis of related pyridine sulfonamide derivatives has been demonstrated in the literature. For instance, the cross-coupling of 3-bromopyridine with various sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione has been reported to yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides in good to excellent yields . Although the specific synthesis of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with bromo, chloro, and sulfonamide substituents, has been studied using techniques such as X-ray crystallography and electronic circular dichroism (ECD) . These studies provide insights into the stereochemistry and absolute configuration of such compounds, which are crucial for understanding their chemical behavior and biological activity.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions, particularly in the formation of heterocyclic compounds. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds from 2,3-dichloropyridine has been described, showcasing the reactivity of chloro-pyridine derivatives in the formation of pyrazole rings . This suggests that 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine could also undergo similar transformations to yield novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of a methylsulfonyl group at the phenyl ring of pyridines has been shown to confer selective COX-2 inhibitory activity, which is an important consideration in drug design . The bromo and chloro substituents also affect the compound's reactivity and could influence its boiling point, solubility, and stability. However, specific data on the physical and chemical properties of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine are not provided in the papers.

科学研究应用

合成及化学反应

5-溴-2-氯-3-(甲基磺酰基)吡啶在多种化合物合成中用作多功能中间体。例如,它已被用于合成 3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸,这是新型杀虫剂的关键中间体。该合成展示了该化合物在农用化学品开发中的作用,突出了其在创造更有效、更安全的杀虫剂方面的用途 (牛文波,2011)。

抗肿瘤活性和药物化学

该化合物还在药物化学中找到了应用,特别是在合成具有潜在抗肿瘤活性的分子中。研究重点是合成和研究 5-溴-2-氯-3-(甲基磺酰基)吡啶衍生物的立体结构。这些努力旨在探索立体化学对生物活性的影响,例如与癌症治疗相关的 PI3Kα 激酶抑制 (周志旭等,2015)。

结构和计算研究

已经对 5-溴-2-氯-3-(甲基磺酰基)吡啶衍生物的结构和计算研究进行了研究,以更好地了解其化学性质。例如,对源自 5-溴和 5-碘邻氨苯甲酰胺的 N-(2-氰基苯基)二磺酰胺进行的实验和计算研究结合,提供了对其分子几何形状、优化结构参数和在设计具有所需性质的新分子中的潜在应用的见解 (M. Mphahlele & Marole M. Maluleka,2021)。

新型化合物合成

该化合物的用途延伸至新型化学实体的合成,例如嘧啶并 [4,5-e] [1,3,4] 噻二嗪衍生物,展示了其在杂环化学中的作用。这些衍生物在包括制药和材料科学在内的各个领域具有潜在应用,展示了该化合物对扩展有用分子的化学空间的贡献 (M. Rahimizadeh 等,2007)。

安全和危害

作用机制

Target of Action

It’s known that this compound is often used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could potentially affect its stability.

属性

IUPAC Name |

5-bromo-2-chloro-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHFZTZGVUCGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)